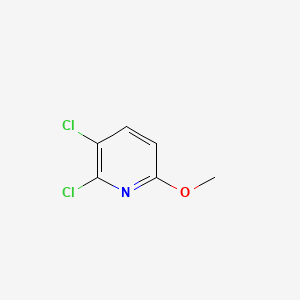

2,3-Dichloro-6-methoxypyridine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dichloro-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVPVMZNHMYIDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50232596 | |

| Record name | 2,3-Dichloro-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83732-68-7 | |

| Record name | 2,3-Dichloro-6-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83732-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-6-methoxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083732687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichloro-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloro-6-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Halogenated Pyridine Chemistry Research

Halogenated pyridines are foundational components in the development of a vast array of functional molecules, including drugs and crop protection agents. nih.govchemrxiv.org The carbon-halogen bond is a versatile functional group that serves as a linchpin for numerous synthetic transformations, making the regioselective synthesis of halopyridines a vital area of research. nih.gov The pyridine (B92270) ring itself is an electron-deficient system, which makes direct electrophilic aromatic substitution (EAS) reactions challenging, often requiring harsh conditions and resulting in mixtures of isomers. chemrxiv.org

Research in this area focuses on developing methods for the controlled and selective introduction of halogen atoms onto the pyridine scaffold. Strategies include:

Nucleophilic Aromatic Substitution (SNAr): Where a leaving group, such as a chloride ion, is displaced by a nucleophile. This is a common reaction for chloropyridines. nih.gov

Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki and Negishi couplings allow for the formation of carbon-carbon bonds at the position of the halogen. nih.gov

Directed Ortho-Metalation: Where a substituent on the pyridine ring directs the regioselective deprotonation and subsequent reaction with an electrophile at an adjacent position. rsc.org

Ring-Opening and Ring-Closing Sequences: Innovative methods that temporarily transform the pyridine into a more reactive intermediate to achieve specific halogenation patterns. chemrxiv.org

The presence of multiple, different halogen atoms or a combination of halogens and other functional groups, as seen in 2,3-Dichloro-6-methoxypyridine, provides chemists with the opportunity to perform sequential and selective reactions, further enhancing their synthetic utility. nih.gov The ability to functionalize one position while leaving another reactive site intact is a cornerstone of modern synthetic strategy.

Role As a Key Intermediate in Advanced Organic Synthesis Research

Established Synthetic Routes for this compound

The traditional synthesis of this compound often relies on a series of well-defined reactions, including chlorination and methoxylation of pyridine precursors. These methods, while established, require careful control of reaction conditions to ensure high yields and purity.

Chlorination-Based Approaches to Pyridine Derivatives

Chlorination is a fundamental process in the synthesis of halogenated pyridines. The introduction of chlorine atoms onto the pyridine ring can be achieved through various methods, often employing chlorine gas or other chlorinating agents. For instance, the chlorination of pyridine can be catalyzed by ferric chloride at elevated temperatures. The reactivity of the pyridine ring towards electrophilic substitution, such as chlorination, is influenced by the existing substituents. The electron-deficient nature of the pyridine ring generally makes electrophilic aromatic substitution more challenging than in benzene (B151609) derivatives. nih.gov

A common precursor for this compound is 2,3,6-trichloropyridine (B1294687). This intermediate can be synthesized through methods like the reaction of glutarimide (B196013) with phosphorus pentachloride (PCl₅) at high temperatures or a multi-step process starting from nicotinamide. Another approach involves the direct chlorination of pyridine or substituted pyridines. For example, 2-methylpyridine (B31789) can undergo liquid-phase continuous chlorination to produce chlorinated derivatives. google.com The conditions for these reactions, including temperature, pressure, and the presence of catalysts, are critical for achieving the desired degree of chlorination and regioselectivity. google.com

Methoxylation Strategies in Pyridine Synthesis

Methoxylation, the introduction of a methoxy group (-OCH₃), is another crucial step. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where a chlorine atom on the pyridine ring is displaced by a methoxide (B1231860) ion. A common method involves reacting a chlorinated pyridine derivative with sodium methoxide (NaOMe) in a suitable solvent, such as methanol (B129727). google.com

For example, the synthesis of 2-chloro-6-methoxypyridine (B123196) can be accomplished by reacting 2,6-dichloropyridine (B45657) with sodium methoxide. Similarly, this compound can be prepared from 2,3,6-trichloropyridine by selective methoxylation. The reaction temperature and duration are key parameters to control for achieving complete conversion. The presence of electron-withdrawing groups on the pyridine ring facilitates this nucleophilic attack.

Multistep Reaction Sequences for Halogenated Pyridine Derivatives

The synthesis of complex halogenated pyridines like this compound often involves a multi-step sequence that combines chlorination, nitration, reduction, and methoxylation reactions. A representative pathway can start from 2,6-dichloropyridine. google.com

A detailed synthetic sequence could be:

Nitration: 2,6-Dichloropyridine is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2,6-dichloro-3-nitropyridine (B41883). google.com

Ammonolysis: The resulting 2,6-dichloro-3-nitropyridine undergoes ammonolysis, where one of the chlorine atoms is replaced by an amino group, to form 2-amino-6-chloro-3-nitropyridine. google.com

Methoxylation: The remaining chlorine atom is then substituted by a methoxy group through reaction with sodium methoxide in methanol, yielding 2-amino-6-methoxy-3-nitropyridine. google.com

Reduction: The nitro group is subsequently reduced to an amino group.

Diazotization and Chlorination: Finally, the amino groups are converted to chloro groups via diazotization followed by a Sandmeyer-type reaction to afford this compound.

This stepwise approach allows for precise control over the substitution pattern on the pyridine ring.

Novel and Emerging Synthetic Techniques for Pyridine Functionalization

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of functionalized pyridines.

Catalytic Approaches in Halogenated Pyridine Synthesis

Catalysis plays a significant role in modern synthetic chemistry, offering pathways with higher selectivity and milder reaction conditions. While pyridine itself can act as a catalyst in certain halogenation reactions, its effect is often attributed to a general salt or medium effect rather than a specific catalytic cycle. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Newer catalytic systems are being explored for the direct and selective halogenation of pyridines. For instance, a method for the dehalogenation of halogenated pyridine compounds uses a supported catalyst composed of a transition metal (like Pd, Pt, or Ni) and other metals (such as Se, Ca, or Ba) on a carrier like activated carbon or alumina. google.com This highlights the ongoing efforts to develop robust catalytic processes for modifying pyridine rings.

Process Optimization and Efficiency in this compound Production

Improving the efficiency of synthetic processes is a key focus in chemical manufacturing. This includes optimizing reaction conditions, developing one-pot syntheses, and utilizing technologies like microreactors. For example, the use of a microreactor for the direct chlorination of 3-methylpyridine (B133936) with chlorine gas demonstrates a move towards more controlled and efficient processes.

Mechanistic Investigations of this compound Formation Reactions

While dedicated mechanistic studies focusing exclusively on the formation of this compound are not extensively detailed in the available literature, the reaction pathways can be understood through the analysis of fundamental reaction mechanisms common to substituted pyridines. The synthesis of this compound likely involves key steps such as chlorination and nucleophilic aromatic substitution (SNAr). The mechanism of formation is therefore best examined by investigating these constituent reaction types.

A probable synthetic route to this compound is the nucleophilic aromatic substitution of a polychlorinated pyridine precursor, such as 2,3,6-trichloropyridine, with a methoxide source. The mechanism of this transformation is a cornerstone of pyridine chemistry.

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction is the most plausible mechanism for the introduction of the methoxy group onto the dichloropyridine scaffold. This mechanism is generally a two-step process:

Nucleophilic Attack and Formation of a Meisenheimer Complex : The reaction is initiated by the attack of a nucleophile, in this case, the methoxide ion (CH₃O⁻), on an electron-deficient carbon atom of the pyridine ring. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which activates the ring's carbon atoms, particularly at the C2, C4, and C6 positions, towards nucleophilic attack. allen.innih.gov The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. allen.in The negative charge in this intermediate is delocalized across the aromatic system and is further stabilized by the electron-withdrawing effects of the chlorine substituents and the ring nitrogen.

Elimination of the Leaving Group : In the second step, the aromaticity of the ring is restored through the departure of a leaving group from the carbon atom that was attacked. In the case of a trichloropyridine precursor, this would be a chloride ion. This elimination step is typically fast. allen.in

Regioselectivity in the Methoxylation of Polychloropyridines

When a polychlorinated pyridine is the substrate, the site of nucleophilic attack is governed by regioselectivity. For a precursor like 2,3,6-trichloropyridine reacting with sodium methoxide, the substitution could potentially occur at the C2 or C6 position. Both positions are activated by the ring nitrogen. nih.gov

The regiochemical outcome is determined by a combination of electronic and steric factors. The presence of substituents on the ring can influence the site of attack. For instance, in 3-substituted 2,6-dichloropyridines, the nature of the 3-substituent and the reaction solvent can direct the incoming nucleophile to either the C2 or C6 position. researchgate.netresearchgate.net Studies on similar systems have shown that non-polar, aprotic solvents tend to favor substitution at the position ortho to the 3-substituent, a selectivity attributed to the coordination of the alkali metal counter-ion (e.g., Na⁺) with the 3-substituent, which forms a cyclic transition state. researchgate.net

In the absence of a directing group at the 3-position that could chelate the cation, the electronic activation by the ring nitrogen is the dominant factor. While both C2 and C6 are electronically activated, the C2 position is flanked by chlorine atoms at C3 and the ring nitrogen, which could present greater steric hindrance compared to the C6 position. Therefore, nucleophilic attack by methoxide is often favored at the less sterically hindered C6 position.

Research on the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide has demonstrated the profound effect of the solvent on regioselectivity, as summarized in the table below. researchgate.net

| Solvent | Ratio of 2-methoxy to 6-methoxy product | Primary Product | Reference |

| Tetrahydrofuran (THF) | 79:14 (with 7% other product) | 2-methoxy | researchgate.net |

| Dichloromethane (CH₂Cl₂) | 85:15 | 2-methoxy | researchgate.net |

| N,N-Dimethylformamide (DMF) | Highly regioselective for 6-position | 6-methoxy | researchgate.net |

| Methanol (MeOH) | Highly regioselective for 6-position | 6-methoxy | researchgate.net |

This data highlights that polar, aprotic solvents like DMF or protic solvents like methanol can strongly favor substitution at the 6-position in related systems.

Computational and Kinetic Investigations

Modern computational chemistry provides powerful tools for predicting and understanding reaction mechanisms. Quantum mechanics calculations, such as Density Functional Theory (DFT), are used to model the reaction pathways and determine the activation energies for competing routes. wuxiapptec.comresearchgate.net

Key parameters used in these computational models include:

LUMO (Lowest Unoccupied Molecular Orbital) Energy : A lower LUMO energy of the electrophile (the chloropyridine) generally correlates with higher reactivity towards nucleophiles. Analysis of the LUMO map can indicate which carbon atoms are most susceptible to attack. wuxiapptec.comwuxibiology.com

Molecular Electrostatic Potential (ESP) : ESP maps visualize the charge distribution on the molecule. Regions with a high positive potential (electron-poor) are the most likely sites for nucleophilic attack. nih.govrsc.org

Activation Energy (ΔG‡) : By calculating the energy of the transition states for attack at different positions, the most favorable reaction pathway (the one with the lowest activation energy) can be identified, thus predicting the regioselectivity. wuxiapptec.comnih.gov

Kinetic studies on the SNAr reactions of various chloropyridines have been used to build quantitative models that correlate these computed descriptors with experimentally observed reaction rates, showing excellent predictive power for both reactivity and site selectivity. nih.govrsc.org For example, a multivariate model using the electrophile's electron affinity (EA), the ESP at the reaction site, and the ESP of the ortho and para atoms has been shown to accurately predict SNAr activation energies. rsc.org

Chemical Transformations and Reaction Mechanisms of 2,3 Dichloro 6 Methoxypyridine

Nucleophilic Substitution Reactions at Pyridine (B92270) Halogen Sites

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 2,3-dichloro-6-methoxypyridine. The electron-deficient nature of the pyridine ring, augmented by the inductive effect of the chlorine atoms, facilitates the attack of nucleophiles.

The regioselectivity of nucleophilic substitution on dichloropyridine derivatives is a subject of considerable interest. In the case of this compound, the chlorine atoms at the C-2 and C-3 positions exhibit different reactivities towards nucleophilic attack. Generally, halogens at the 2- and 4-positions of the pyridine ring are more activated towards SNAr reactions than those at the 3-position. This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance when the attack occurs at the ortho or para positions.

For this compound, nucleophilic attack is anticipated to preferentially occur at the C-2 position. The negative charge of the resulting intermediate can be delocalized onto the ring nitrogen, a stabilizing interaction not possible for attack at the C-3 position. However, the steric hindrance from the adjacent chlorine at C-3 and the methoxy (B1213986) group at C-6 can influence this selectivity. Studies on related 3-substituted 2,6-dichloropyridines have shown that bulky substituents at the 3-position can direct nucleophilic attack to the 6-position. researchgate.netgu.se While not a direct analogue, this suggests that the substitution pattern around the chlorine atoms plays a crucial role in determining the site of reaction.

Conversely, the methoxy group can also influence the regioselectivity of reactions on the pyridine ring through steric effects. In reactions of 3-substituted 2,6-dichloropyridines, the nature of the substituent at the 3-position, including its steric bulk, has been shown to be a key factor in determining whether substitution occurs at the C-2 or C-6 position. researchgate.netresearchgate.net In copper-catalyzed nucleophilic substitution reactions, the presence of a methoxy group ortho to a halogen has been observed to influence the competition between nucleophilic substitution and reductive dehalogenation. rsc.org

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Substituted Dichloropyridines

| Substrate | Nucleophile | Solvent | Product Ratio (2-isomer : 6-isomer) | Reference |

| 2,6-dichloro-3-(methoxycarbonyl)pyridine | 1-Methylpiperazine | Acetonitrile (B52724) | 9:1 | researchgate.net |

| 2,6-dichloro-3-(methoxycarbonyl)pyridine | 1-Methylpiperazine | DMSO | 2:1 (favoring 6-isomer) | researchgate.net |

| 2,6-dichloro-3-cyanopyridine | 1-Methylpiperazine | Acetonitrile | 1:9 | researchgate.net |

| 2,6-dichloro-3-(trifluoromethyl)pyridine | 1-Methylpiperazine | Acetonitrile | 1:9 | researchgate.net |

Reactivity at the C-2 and C-3 Chlorine Positions of the Pyridine Ring

Electrophilic Aromatic Substitution Reactions on this compound Analogues

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally challenging due to its electron-deficient character. acs.org The presence of two electron-withdrawing chlorine atoms further deactivates the ring towards electrophilic attack. However, the electron-donating methoxy group at the C-6 position can activate the ring to some extent and direct incoming electrophiles.

For analogues of this compound, the directing effects of the substituents would determine the position of electrophilic attack. The methoxy group is an ortho, para-director, which would activate the C-5 position. The chlorine atoms are deactivating but also ortho, para-directing. Considering the positions of the existing substituents, electrophilic attack would most likely be directed to the C-5 position, which is para to the methoxy group and meta to the two chlorine atoms. It is important to note that forcing conditions would likely be required for such transformations.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound as a Substrate

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and halogenated pyridines are common substrates in these transformations. thieme-connect.com this compound, with its two distinct chlorine atoms, offers opportunities for selective functionalization.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide. mdpi.comharvard.edu For this compound, selective coupling at either the C-2 or C-3 position could potentially be achieved by tuning the reaction conditions, such as the choice of catalyst, ligand, and base. In related dihalopyridines, selectivity is often observed, with the halogen at the 2- or 4-position being more reactive than the one at the 3-position. researchgate.net The use of sterically hindered ligands can sometimes reverse this conventional selectivity. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.org Similar to the Suzuki-Miyaura coupling, selective amination at either the C-2 or C-3 position of this compound could be envisioned. The choice of phosphine (B1218219) ligand is often critical in controlling the regioselectivity of Buchwald-Hartwig reactions on dihalopyridines. thieme-connect.comnih.gov

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions on Dichloropyridine Analogues

| Substrate | Coupling Partner | Catalyst System | Product | Reference |

| 2,4-Dichloropyridines | Arylboronic acids | Pd/IPr | C4-arylated pyridines | nih.gov |

| 4,6-Dichloronicotinonitrile | N-acetyl-masked anilines | Palladium(0) | C2-aminated pyridines | thieme-connect.com |

| 2,6-Dibromopyridine | Arylboronic acids | PdMCs | Mono- or di-arylated pyridines | researchgate.net |

Other Derivatization Strategies and Functional Group Interconversions

Beyond nucleophilic substitution and cross-coupling reactions, other derivatization strategies can be applied to this compound and its analogues.

Lithiation: Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. In the case of 2-chloro- and 2-methoxypyridine (B126380), lithiation with lithium dialkylamides has been studied, revealing complex reaction pathways that can lead to lithiation at various positions on the pyridine ring. researchgate.net Such strategies could potentially be applied to this compound to introduce a variety of electrophiles.

Oxidation and Reduction: The substituents on the pyridine ring can also be modified. The methoxy group can be susceptible to oxidative cleavage under strong conditions. The pyridine ring itself is generally resistant to oxidation but can be reduced to piperidine (B6355638) derivatives under certain conditions. ambeed.com The chlorine atoms can also be removed through reductive dehalogenation.

Derivatization for Analysis: Chemical derivatization is often employed to enhance the detectability of compounds in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.netresearchgate.net While not a synthetic transformation in the traditional sense, it is a crucial aspect of studying the compound and its metabolites.

Applications of 2,3 Dichloro 6 Methoxypyridine As a Versatile Synthetic Intermediate

In Pharmaceutical Chemistry and Drug Discovery Research

The structural motif of 2,3-Dichloro-6-methoxypyridine is a valuable starting point for the development of new therapeutic agents. Its presence allows for selective chemical modifications, leading to the creation of diverse libraries of compounds for biological screening.

Synthesis of Pyridine-Containing Pharmacophores for Bioactive Molecules

The pyridine (B92270) ring is a well-established pharmacophore found in numerous approved drugs and bioactive natural products. mdpi.com this compound acts as a versatile intermediate for creating more complex pyridine derivatives. For instance, related methoxypyridine compounds are used to synthesize various heterocyclic systems. Research has shown the synthesis of 2-methoxypyridine-3-carbonitriles from chalcones and malononitrile, which can then be further modified. mdpi.comresearchgate.net While not directly starting from this compound, these syntheses demonstrate how the methoxypyridine scaffold is a crucial component for building biologically active molecules. mdpi.comresearchgate.net Similarly, 2,3-diamino-6-methoxypyridine, a derivative, is recognized as a key intermediate in the synthesis of various pharmaceuticals and serves as a building block for complex organic molecules. google.comlookchem.com

Development of Anti-cancer Agents Derived from Pyridine Scaffolds

The pyridine scaffold is a core component of many anticancer agents. mdpi.com Research has been conducted on the synthesis of various pyridine derivatives and their evaluation for cytotoxic activity against cancer cell lines.

In one study, a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles were synthesized and tested for their in vitro cytotoxicity against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines. mdpi.com Although these compounds were not directly synthesized from this compound, the resulting structures contain the 2-methoxypyridine (B126380) core, highlighting its importance in the design of potential anticancer agents. Several of these synthesized compounds exhibited promising antiproliferative effects. mdpi.com

Table 1: Cytotoxic Activity of Selected 2-Methoxypyridine Derivatives

| Compound | Target Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5d | HepG2, DU145, MBA-MB-231 | 1-5 |

| 5g | HepG2, DU145, MBA-MB-231 | 1-5 |

| 5h | HepG2, DU145, MBA-MB-231 | 1-5 |

| 5i | HepG2, DU145, MBA-MB-231 | 1-5 |

Source: mdpi.com

Exploration in Antimicrobial and Antimalarial Compounds utilizing Pyridine Derivatives

Pyridine derivatives have been extensively studied for their potential as antimicrobial and antimalarial agents. The pyridine nucleus is a common feature in compounds exhibiting antibacterial and antifungal properties. orientjchem.orgmedipol.edu.tr

One study detailed the synthesis of 8,13-dimethoxy-9,12-diazabenzo[a] Current time information in Bangalore, IN.nih.govbenzothiazino[3,2-c]phenothiazine, a complex heterocyclic compound with potential antimicrobial activity, starting from 3-Amino-6-methoxypyridine-2-thiol. orientjchem.org This precursor is a derivative of the methoxypyridine scaffold, demonstrating the utility of this chemical family in generating novel compounds for antimicrobial screening. The study involved condensing the aminothiol (B82208) with 2,3-dichloro-1,4-naphthoquinone to produce the final product. orientjchem.org

While direct synthesis from this compound was not specified in the available research for a broad range of antimicrobial agents, the consistent use of closely related methoxypyridine structures underscores the scaffold's importance in this area of drug discovery.

Design of Gamma-Secretase Modulators and Other Therapeutically Relevant Compounds

In the field of neurodegenerative disease research, particularly Alzheimer's disease, gamma-secretase has been identified as a key therapeutic target. nih.gov Gamma-secretase modulators (GSMs) are sought after as they can selectively reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide. nih.govnih.gov

Research has focused on inserting a methoxypyridine motif into tetracyclic scaffolds to create novel GSMs. nih.govnih.govescholarship.org This modification has been shown to improve the compounds' activity in reducing Aβ42 production and enhance properties like solubility. nih.govescholarship.org For example, the synthesis of a 3-methoxypyridine (B1141550) derivative demonstrated the potential of this class of compounds to restore gamma-secretase activity in experimental models. nih.gov In vivo studies with a methoxypyridine-derived compound showed a reduction in Aβ42 levels in both the plasma and brain of transgenic mice models of Alzheimer's disease. nih.govescholarship.org These findings highlight the critical role of the methoxypyridine scaffold in the development of potential treatments for Alzheimer's disease.

In Agrochemical Science and Crop Protection

The structural features of this compound also make it a valuable intermediate in the creation of modern agrochemicals designed to protect crops and improve yields.

Precursor for Herbicides and Insecticides

Chlorinated pyridine derivatives are fundamental building blocks for a variety of herbicides and insecticides. nih.gov The specific substitution pattern of chlorine atoms on the pyridine ring is crucial for the biological activity of the final product.

For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209), a closely related compound, is a key intermediate for several crop-protection products, including insecticides. nih.govresearchoutreach.orgjst.go.jp This intermediate is often produced from precursors like 2-chloro-5-(trichloromethyl)pyridine, which undergoes further chlorination. google.com The synthesis pathways for major agrochemicals often involve multiple chlorination and functionalization steps on a pyridine ring, establishing compounds like this compound as important starting points or analogues in the synthetic route. For example, the insecticide Chlorfluazuron is synthesized from a 2,3-dichloro-5-(trifluoromethyl)pyridine intermediate. researchoutreach.org Similarly, pyridine derivatives are used to create neonicotinoid analogue insecticides that have been tested against pests like the cowpea aphid (Aphis craccivora). acs.org

Table 2: Examples of Agrochemicals from Chlorinated Pyridine Intermediates

| Agrochemical | Type | Key Intermediate |

|---|---|---|

| Chlorfluazuron | Insecticide | 2,3-dichloro-5-(trifluoromethyl)pyridine |

| Fluazinam (B131798) | Fungicide | 2,3-dichloro-5-(trifluoromethyl)pyridine |

| Fluopicolide | Fungicide | 2,3-dichloro-5-(trifluoromethyl)pyridine |

Design and Synthesis of Novel Crop Protection Agents

The pyridine ring is a core structural motif in a multitude of commercial agrochemicals, including fungicides, herbicides, and insecticides. The introduction of various substituents onto this heterocyclic scaffold is a key strategy for modulating biological activity, selectivity, and physicochemical properties. While direct synthesis of commercialized crop protection agents from this compound is not extensively documented in publicly available literature, its structure is emblematic of the types of intermediates used in the discovery and development of new active ingredients.

The presence of two chlorine atoms allows for stepwise functionalization, enabling the synthesis of diverse derivatives. For example, in the development of succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides, substituted pyridine carboxamides have proven to be a highly effective chemical class. Research leading to the discovery of the fungicide Pyraziflumid began with lead compounds such as 2-chloro-N-(1,1,3-trimethylindan-4-yl)pyridine-3-carboxamide (BC723), which showed potent activity. nih.gov This highlights the industry's focus on chlorinated pyridine cores for generating novel fungicides. The synthetic routes to such complex molecules often involve the coupling of a substituted pyridine acid or ester with an appropriate amine. nih.gov

Similarly, many modern herbicides are derived from substituted pyridines. The herbicide Fluroxypyr, for instance, is a 4-amino-3,5-dichloro-6-fluoropyridine derivative. nih.gov Its environmental transformation products can include methoxylated pyridines, indicating the relevance of such functionalities in the broader lifecycle of pyridine-based agrochemicals. nih.gov Furthermore, research into trifluoromethylpyridine-containing agrochemicals, which are in high demand, often starts from dichlorinated pyridine intermediates. nih.gov The synthesis of the potent fungicide Fluazinam and the insecticide Chlorfluazuron utilizes 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) as a key building block, underscoring the importance of dichlorinated pyridines in accessing high-value agricultural products. nih.govresearchoutreach.org

The potential of this compound lies in its ability to serve as a precursor to a wide array of pyridine derivatives that can be screened for biological activity. The combination of chloro- and methoxy-substituents is a feature found in various biologically active molecules, and this intermediate provides a platform for further synthetic exploration in the quest for next-generation crop protection agents.

Table 1: Examples of Substituted Pyridine Cores in Agrochemicals This table provides examples of related pyridine-based agrochemicals to illustrate the structural context for intermediates like this compound.

| Compound Name | Core Pyridine Structure | Application | Reference(s) |

|---|---|---|---|

| Fluroxypyr | 4-amino-3,5-dichloro-6-fluoropyridine | Herbicide | nih.gov |

| Fluazinam | 2-amino-3-chloro-5-trifluoromethylpyridine | Fungicide | researchoutreach.org |

| Haloxyfop | 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid | Herbicide | agropages.com |

| Pyraziflumid | N-(biphenyl-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamide* | Fungicide | nih.gov |

| Chlorfluazuron | N-(((3,5-dichloro-4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide | Insecticide | researchoutreach.org |

Note: Pyraziflumid is a pyrazine, a related heterocycle, developed from pyridine-based lead compounds.

In Materials Science Research

Pyridine and its derivatives are of significant interest in materials science due to their electronic properties and ability to coordinate with metal ions. They are integral components in the development of advanced materials such as organic light-emitting diodes (OLEDs), functional polymers, and catalysts.

Exploration of this compound Derivatives in Advanced Materials

The exploration of this compound derivatives in advanced materials is an emerging area of research, driven by the compound's synthetic versatility. The pyridine moiety itself is a key component in ligands for transition metal complexes used in catalysis and as phosphorescent emitters in OLEDs. The specific substitution pattern of this compound offers multiple reaction sites to build complex molecular architectures.

For instance, the chlorine atoms can be readily displaced through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. These reactions are fundamental tools for synthesizing conjugated small molecules and polymers. By coupling this compound with other aromatic or heterocyclic units, researchers can design novel materials with tailored electronic and photophysical properties for applications in organic electronics. While specific examples utilizing this exact intermediate are not widely reported, commercial suppliers of chemical building blocks often categorize such halogenated heterocycles for use in OLED and polymer materials research. aladdin-e.combldpharm.com

Furthermore, the nitrogen atom of the pyridine ring acts as a Lewis base, making it an excellent coordination site for metal ions. This property is exploited in the design of metal-organic frameworks (MOFs) and functional coordination complexes. Derivatives of this compound could be synthesized to act as ligands, where the substituents would modulate the electronic environment of the metal center, influencing the resulting material's catalytic, magnetic, or luminescent properties. Research into charge-transfer complexes, which are crucial for developing conductive and photoactive materials, often involves nitrogen-containing heterocycles as electron donors. mdpi.com The functional groups on this compound provide a scaffold for creating new donor-acceptor systems for investigation in materials science.

Structure Activity Relationship Sar Studies of 2,3 Dichloro 6 Methoxypyridine Derivatives

Impact of Substituent Modifications on Biological Activity and Potency

The biological activity and potency of pyridine (B92270) derivatives are highly sensitive to the nature and position of substituents on the pyridine ring. Research has shown that even minor alterations can lead to significant changes in pharmacological effects.

For instance, in a series of 2-methoxypyridine-3-carbonitrile derivatives, the type of aryl substituent at the 4-position was found to be a critical determinant of cytotoxic activity against various cancer cell lines. mdpi.com The introduction of different substituents on the aryl ring, such as methyl, chloro, bromo, methoxy (B1213986), and nitro groups, resulted in a range of potencies. mdpi.com Notably, derivatives with a 4-bromophenyl or a 3-nitrophenyl group at the 4-position exhibited enhanced antiproliferative effects. mdpi.com

The substitution pattern on the pyridine ring itself is also crucial. In a study of gamma-secretase modulators (GSMs) for potential Alzheimer's disease treatment, replacing a 3-fluoro substituent with a 3-methoxypyridine (B1141550) moiety in a tetracyclic scaffold led to a nearly three-fold improvement in activity for reducing amyloid-beta 42 (Aβ42) production. nih.gov This highlights the favorable influence of the methoxy group at the 3-position of the pyridine ring in this particular scaffold. Conversely, an unsubstituted pyridyl derivative was detrimental to activity, indicating that the substituent is necessary to restore potency. nih.gov

Furthermore, the electronic properties of substituents play a significant role. In a series of pyrimidine-pyridine hybrids, the introduction of electron-releasing groups was shown to enhance anti-inflammatory activity. rsc.org This suggests that modulating the electron density of the pyridine ring can directly impact biological function.

The following table summarizes the impact of various substituent modifications on the biological activity of pyridine derivatives, based on findings from different studies.

| Scaffold | Substituent Modification | Position of Modification | Observed Impact on Biological Activity |

| 2-Methoxypyridine-3-carbonitrile | Introduction of 4-bromophenyl or 3-nitrophenyl groups | 4-position of pyridine ring | Enhanced cytotoxic activity against cancer cell lines mdpi.com |

| Tetracyclic GSM Scaffold | Replacement of 3-fluoro with 3-methoxypyridine | B-ring (pyridine) | Nearly 3-fold improvement in Aβ42 reduction nih.gov |

| Tetracyclic GSM Scaffold | Unsubstituted pyridyl derivative | B-ring (pyridine) | Deleterious to γ-secretase activity nih.gov |

| Pyrimidine-pyridine hybrids | Introduction of electron-releasing groups | Various | Enhancement of anti-inflammatory activity rsc.org |

Correlation between Structural Features and Pharmacological Profiles of Pyridine-Based Compounds

In the context of TRPV1 antagonists, the lipophilicity of the substituent at the 6-position of the pyridine C-region was found to be more critical for potent antagonism than its electronic effect. nih.gov For example, a 6-cyclopropyl derivative exhibited potent antagonism comparable to a 6-difluoromethyl derivative, suggesting that hydrophobic interactions with the target protein are a key determinant of activity. nih.gov This is supported by molecular modeling studies showing that the 6-substituent engages in a hydrophobic pocket of the TRPV1 receptor. nih.gov

The development of gamma-secretase modulators (GSMs) also provides valuable insights into the correlation between structure and pharmacological profile. The introduction of a methoxypyridine motif into a tetracyclic scaffold not only improved activity in reducing Aβ42 levels but also enhanced aqueous solubility, a crucial property for drug development. nih.gov This demonstrates that specific heterocyclic motifs can be strategically employed to optimize both potency and pharmacokinetic properties.

The table below illustrates the correlation between specific structural features and the resulting pharmacological profiles in different series of pyridine-based compounds.

| Structural Feature | Compound Series | Correlated Pharmacological Profile |

| Lipophilic substituent at the 6-position | TRPV1 antagonists | Potent antagonism due to hydrophobic interactions with the receptor nih.gov |

| Methoxypyridine motif in a tetracyclic scaffold | Gamma-secretase modulators | Improved Aβ42 reduction and enhanced aqueous solubility nih.gov |

| Pyrazole substituents | Pyrazole-based GSMs | Modulation of metabolic stability nih.gov |

| Methoxypyridyl B-ring | Pyrazole-based GSMs | Influence on physical properties and ligand activity nih.gov |

Influence of Steric and Electronic Factors on Reactivity and Biological Function

The reactivity and biological function of 2,3-dichloro-6-methoxypyridine and its derivatives are governed by a delicate interplay of steric and electronic factors. These factors influence how the molecule interacts with its biological target and its susceptibility to metabolic transformations.

Electronic Factors: The electronic nature of the pyridine ring, which is inherently electron-deficient, plays a crucial role in its reactivity. The nitrogen atom in the pyridine ring imparts a dipole moment and influences the electron distribution, making the ring susceptible to nucleophilic attack. The presence of the electron-donating methoxy group at the 6-position and the electron-withdrawing chlorine atoms at the 2- and 3-positions creates a complex electronic environment that dictates the regioselectivity of chemical reactions. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the chlorine atom at the 2-position is a good leaving group, and its reactivity is modulated by the electronic effects of the other substituents.

In a study on 3-substituted 2,6-dichloropyridines, the electronic properties of the substituent at the 3-position, as described by the Hammett parameter (σp), did not show a direct correlation with the regioselectivity of the reaction. researchgate.net However, in the context of biological activity, the introduction of electron-releasing substituents into pyrimidine-pyridine hybrids was found to enhance their anti-inflammatory effects, suggesting that an increase in electron density can be beneficial for certain biological functions. rsc.org

Steric Factors: Steric hindrance, or the spatial arrangement of atoms, can significantly impact both the reactivity and biological activity of pyridine derivatives. Bulky substituents can shield certain positions on the pyridine ring from chemical attack or prevent the molecule from fitting into the binding site of a biological target.

A study on the nucleophilic aromatic substitution of 3-substituted 2,6-dichloropyridines revealed that the regioselectivity of the reaction correlated with the Verloop steric parameter B1. researchgate.net This indicates that bulky substituents at the 3-position can direct the reaction towards the less sterically hindered 6-position. researchgate.net

In the realm of biological activity, steric factors are equally important. For example, in a series of TRPV1 antagonists, the size of the N-alkyl functionality was found to influence metabolic stability, with larger groups leading to increased metabolism. nih.gov Similarly, the introduction of fluorine atoms at sites susceptible to oxidation can improve metabolic stability by sterically blocking these positions. dur.ac.uk

The following table summarizes the influence of steric and electronic factors on the reactivity and biological function of pyridine derivatives.

| Factor | Influence on Reactivity | Influence on Biological Function |

| Electronic | The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. The electronic effects of substituents modulate the reactivity of leaving groups. | The introduction of electron-releasing groups can enhance anti-inflammatory activity in certain scaffolds. rsc.org |

| Steric | Bulky substituents can direct the regioselectivity of chemical reactions by sterically hindering certain positions. researchgate.net | The size of substituents can influence metabolic stability and binding affinity to biological targets. nih.govdur.ac.uk |

Advanced Spectroscopic and Analytical Characterization of 2,3 Dichloro 6 Methoxypyridine and Its Synthetic Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 2,3-dichloro-6-methoxypyridine and its analogues. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise connectivity and spatial arrangement of atoms within the molecule can be established.

¹H NMR spectra provide information about the proton environments in the molecule. For a related compound, 2-chloro-6-methoxypyridine (B123196), the proton NMR spectrum shows characteristic signals for the aromatic protons and the methoxy (B1213986) group protons. chemicalbook.comchemicalbook.com In derivatives of this compound, the chemical shifts and splitting patterns of the pyridine (B92270) ring protons are influenced by the nature and position of the substituents. mdpi.com For instance, in a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, the pyridine proton (H-5) and thiophene (B33073) proton (H-4') resonate as singlets in the aromatic region. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring and the methoxy group are indicative of their electronic environment. mdpi.comchemicalbook.com For example, in 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, the carbon atoms of the pyridine ring (C-2, C-3, C-4, C-5, C-6) and the methoxy group (OCH₃) exhibit distinct signals. mdpi.com

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the molecular structure by revealing correlations between protons and carbons. mdpi.comlibretexts.orgemerypharma.com COSY spectra identify protons that are coupled to each other, helping to establish adjacent proton networks. asahilab.co.jp HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different molecular fragments. mdpi.com These techniques were essential in confirming the structures of various synthetic derivatives of methoxypyridines. mdpi.comresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a 2-Methoxypyridine (B126380) Derivative Data for 4-(4-bromophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile mdpi.com

| Assignment | ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) |

| OCH₃-2 | 4.18 (s, 3H) | 55.0 |

| H-4' (thiophene) | 7.41 (s, 1H) | 127.4 |

| H-2",6" (bromophenyl) | 7.54 (d, J = 8.6 Hz, 2H) | 130.0 |

| H-5 (pyridine) | 7.62 (s, 1H) | 115.5 |

| H-3",5" (bromophenyl) | 7.71 (d, J = 8.6 Hz, 2H) | 132.4 |

| C-3 (pyridine) | - | 93.5 |

| CN-3 | - | 115.0 |

| C-4" (bromophenyl) | - | 125.1 |

| C-2' (thiophene) | - | 126.5 |

| C-5' (thiophene) | - | 127.0 |

| C-1" (bromophenyl) | - | 134.8 |

| C-3' (thiophene) | - | 135.5 |

| C-6 (pyridine) | - | 151.9 |

| C-4 (pyridine) | - | 155.4 |

| C-2 (pyridine) | - | 164.8 |

Mass Spectrometry (MS and HR-ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), provides highly accurate mass measurements, which aids in confirming the molecular formula.

The molecular weight of this compound is 178.02 g/mol . calpaclab.comarctomsci.comaccelachem.com Mass spectrometry of this compound and its derivatives often shows a characteristic isotopic cluster pattern due to the presence of chlorine atoms (³⁵Cl and ³⁷Cl). For instance, a dichlorinated compound will exhibit [M+H]⁺, [M+H+2]⁺, and [M+H+4]⁺ peaks with specific intensity ratios. mdpi.comresearchgate.net

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is frequently employed to confirm the elemental composition of synthetic derivatives. rsc.org The fragmentation patterns observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for related chlorinated pyridines include the loss of a chlorine atom or the cleavage of substituent groups.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₆H₅Cl₂NO | calpaclab.comarctomsci.com |

| Molecular Weight | 178.02 | calpaclab.comarctomsci.comaccelachem.com |

| Isotopic Pattern | Characteristic for two chlorine atoms |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of infrared radiation at specific frequencies corresponds to the vibrations of functional groups within the molecule, providing a molecular fingerprint.

The IR spectrum of a pyridine derivative will show characteristic bands for C-H stretching of the aromatic ring, C=C and C=N ring vibrations, and C-Cl stretching. For a related compound, 2,6-dichloro-3-(trichloromethyl)pyridine, key IR absorptions include C-H stretching around 3087 cm⁻¹, C=C/C=N ring vibrations in the 1568–1388 cm⁻¹ region, and C-Cl stretching between 1182–1094 cm⁻¹. For derivatives of 2-methoxypyridine, additional bands corresponding to the C-O stretching of the methoxy group would be expected. In a series of substituted 2-methoxypyridine-3-carbonitriles, a strong absorption band for the nitrile (-CN) group is observed around 2228 cm⁻¹. mdpi.com

Table 3: General IR Absorption Ranges for Functional Groups in Dichloromethoxypyridine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | ~3100-3000 |

| C=C / C=N (Pyridine ring) | Stretching | ~1600-1400 |

| C-O (Methoxy) | Stretching | ~1250-1000 |

| C-Cl | Stretching | ~850-550 |

| Nitrile (-CN) | Stretching | ~2260-2220 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous picture of the molecule's conformation in the solid state.

Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for separating, identifying, and quantifying the components of a mixture. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are routinely used to assess the purity of this compound and its derivatives, as well as to analyze reaction mixtures.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for the analysis of volatile and thermally stable compounds. google.commdpi.com It can be used to determine the purity of this compound and to identify any byproducts or impurities from its synthesis. google.com The retention time in the gas chromatogram provides a measure of the compound's volatility and interaction with the stationary phase, while the mass spectrum confirms its identity.

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. sielc.com Reverse-phase HPLC is a common method for analyzing this compound and its derivatives. sielc.com In a typical setup, a C18 column is used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for MS compatibility. sielc.com HPLC is widely used for purity analysis of final products, with purity levels often determined by UV detection at a specific wavelength. nih.gov

Table 4: Chromatographic Methods for the Analysis of this compound and Related Compounds

| Technique | Typical Column | Typical Mobile/Carrier Phase | Application |

| GC-MS | HP-5ms (5%-phenyl)-methylpolysiloxane | Helium | Purity assessment, impurity profiling |

| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile/Water/Phosphoric Acid | Purity assessment, separation of isomers |

Q & A

Basic: What are the common synthetic routes for preparing 2,3-Dichloro-6-methoxypyridine, and how can reaction conditions be optimized for higher yields?

Answer:

The compound is typically synthesized via microwave-assisted hydrolysis of precursor molecules. For example, treatment of this compound with 25% hydrochloric acid under microwave irradiation (150°C, 15 minutes) achieves an 89% yield of 2,3-dichloro-6-hydroxypyridine as an intermediate . Optimization strategies include:

- Microwave irradiation : Enhances reaction efficiency and reduces time compared to conventional heating.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates in related pyridine derivatives .

- Temperature control : Higher temperatures (e.g., 150°C) accelerate hydrolysis but require precise monitoring to avoid decomposition.

| Method | Conditions | Yield |

|---|---|---|

| Microwave hydrolysis | HCl (aq.), 150°C, 15 min | 89% |

| Nucleophilic substitution | Amines in DMF, 80–100°C | 70–85%* |

*Based on analogous reactions in .

Basic: What analytical techniques are recommended for characterizing this compound and its derivatives?

Answer:

Key techniques include:

- Mass Spectrometry (MS) : Electrospray ionization (ESI) confirms molecular ions (e.g., m/z 178 [M+H]⁺ for this compound) .

- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., methoxy group at C6, chloro groups at C2/C3).

- HPLC : Monitors purity and by-product formation during synthesis.

- X-ray crystallography : Validates molecular structure for crystalline derivatives.

Advanced: How do the electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

The methoxy group at C6 is electron-donating (+M effect), activating the pyridine ring toward electrophilic substitution at the meta position (C4). Conversely, chloro substituents at C2/C3 are electron-withdrawing (-I effect), directing nucleophiles to C4 or C5. For example:

- Amination : Amines preferentially substitute at C4 in polar aprotic solvents .

- Hydrolysis : Acidic conditions cleave the methoxy group to form hydroxyl derivatives, as seen in .

- Competing pathways : Steric hindrance from C2/C3 chloro groups may slow substitution at adjacent positions.

Advanced: What strategies can resolve contradictions in spectral data or unexpected by-products during synthesis?

Answer:

- Control experiments : Repeat reactions under inert atmospheres to rule out oxidation by-products.

- Isotopic labeling : Use deuterated solvents or ¹³C-labeled reagents to trace reaction pathways.

- Cross-validation : Combine NMR, MS, and IR to confirm structural assignments.

- By-product analysis : Isolate minor peaks via preparative HPLC and characterize them via X-ray crystallography .

Basic: How can the methoxy group in this compound be selectively modified without affecting the chloro substituents?

Answer:

Selective demethylation is achieved via acidic hydrolysis . For example, heating with 25% HCl under microwave conditions (150°C, 15 min) converts the methoxy group to a hydroxyl group, leaving chloro substituents intact . Alternative methods include:

- BCl₃-mediated demethylation : Effective for sensitive substrates.

- Enzymatic cleavage : Explores regioselectivity in green chemistry applications.

Advanced: What computational methods support the prediction of reaction pathways for this compound in complex syntheses?

Answer:

- Density Functional Theory (DFT) : Calculates activation energies for substitution reactions, predicting regioselectivity .

- Molecular Dynamics (MD) : Simulates solvent effects and transition states (e.g., microwave-assisted hydrolysis in ).

- Docking studies : Models interactions with biological targets for drug-discovery applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.